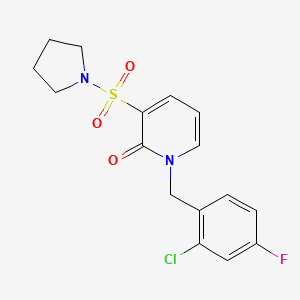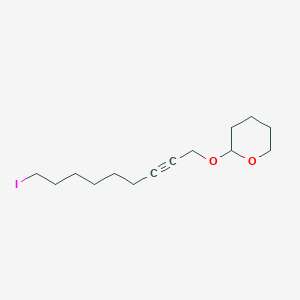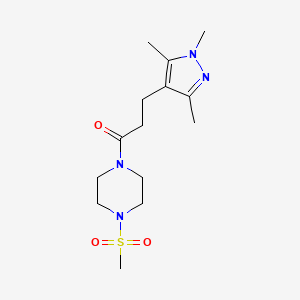![molecular formula C21H21N3O2S2 B2986518 2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 701244-94-2](/img/structure/B2986518.png)
2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide” is a type of thioxopyrimidine, which is a class of compounds known for their diverse biological activities . Thioxopyrimidines and their condensed analogs are known to exhibit properties such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Scientific Research Applications
Anticancer Activity
The thieno[2,3-d]pyrimidine scaffold, which is a core structure in the compound , has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit high activity against various cancer cell lines, including prostate cancer (PC3), lung carcinoma (A549), and hepatocellular carcinoma (HepG2) . These compounds are particularly promising due to their ability to preferentially target cancer cells while minimizing effects on healthy cells.
Kinase Inhibition
Another significant application of thieno[2,3-d]pyrimidine derivatives is in kinase inhibition . Kinases are enzymes that play a crucial role in signaling pathways within cells, and their dysregulation is often associated with diseases, including cancer. By inhibiting specific kinases, these compounds can effectively disrupt the proliferation of cancer cells.
Antioxidant Properties
Thieno[2,3-d]pyrimidine derivatives also demonstrate antioxidant properties . Oxidative stress is a condition characterized by an imbalance between free radicals and antioxidants in the body, leading to cell damage and contributing to various diseases. Antioxidants can neutralize free radicals, and thus, compounds with antioxidant properties are valuable in preventing or treating oxidative stress-related conditions.
Anti-inflammatory Applications
The anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives is another area of interest . Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to numerous diseases, including arthritis, diabetes, and heart disease. Compounds that can modulate the inflammatory response have significant therapeutic potential.
Antimicrobial Effects
These compounds have been reported to possess antimicrobial effects . The rise of antibiotic-resistant bacteria is a global health concern, and new antimicrobial agents are urgently needed. Thieno[2,3-d]pyrimidine derivatives could contribute to the development of novel antibiotics to combat resistant strains.
Antiviral Capabilities
Thieno[2,3-d]pyrimidine derivatives have shown antiviral capabilities . Viruses are responsible for a wide range of diseases, from the common cold to more severe illnesses like HIV/AIDS and COVID-19. Developing antiviral drugs is crucial, and these compounds offer a potential avenue for new therapies.
Anti-tuberculosis Activity
The compound’s derivatives have been studied for their anti-tuberculosis activity . Tuberculosis (TB) remains one of the top 10 causes of death worldwide, and the emergence of multidrug-resistant TB strains poses a significant challenge. Thieno[2,3-d]pyrimidine derivatives could be effective in treating TB, especially drug-resistant forms.
CNS Protection
Lastly, thieno[2,3-d]pyrimidine derivatives are being explored for their central nervous system (CNS) protection activities . Neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease are characterized by the progressive loss of structure or function of neurons. Compounds that can protect or restore neuronal function are of great interest in the field of neurology.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They are part of several drugs like zidovudine, stavudine, 5-flurouracil, methotrexate, imatinib, dasatinib, pazopanib, nilotinib, uramustine, tegafur, cytarabine, trimethoprim, sulfamethazine, minoxidil, phenobarbital, primidone, and risperidone .
Mode of Action
It is known that pyrimidine derivatives can inhibit the synthesis of rna and dna, leading to the death of cancer cells . This is achieved by reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the synthesis of RNA and DNA . By inhibiting the synthesis of these nucleic acids, the compound can disrupt the normal functioning of cells, particularly cancer cells .
Result of Action
The result of the compound’s action is likely the disruption of normal cellular processes, particularly in cancer cells . By inhibiting the synthesis of RNA and DNA, the compound can prevent the proliferation of these cells, leading to their death .
Action Environment
It is known that various external factors such as smoke, diet, alcohol, and some drugs can influence the efficiency of the body’s defense systems against reactive oxygen species . This could potentially impact the effectiveness of the compound.
properties
IUPAC Name |
2-[[11-(2-methylprop-2-enyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S2/c1-13(2)11-24-20(26)18-15-9-6-10-16(15)28-19(18)23-21(24)27-12-17(25)22-14-7-4-3-5-8-14/h3-5,7-8H,1,6,9-12H2,2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRUGJHSXLKFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC=C3)SC4=C2CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

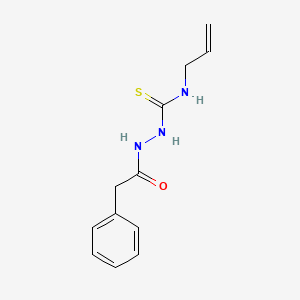

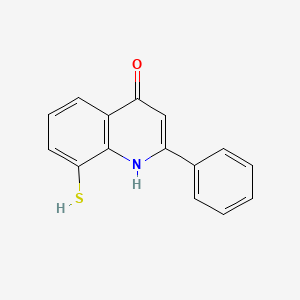
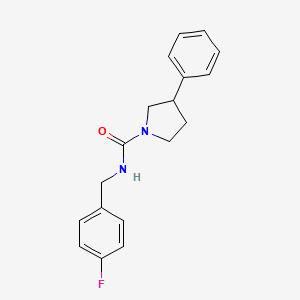
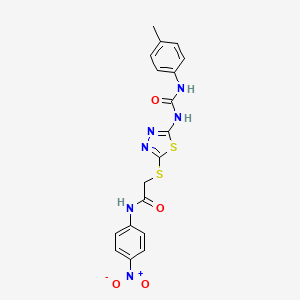
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2986443.png)
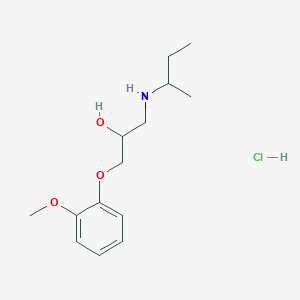
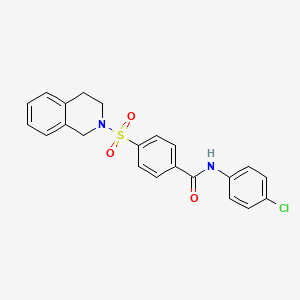
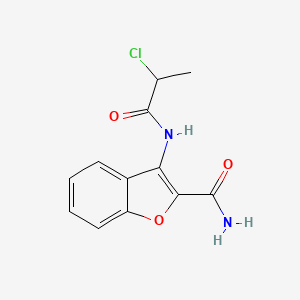
![methyl 5-(((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2986451.png)
